molecular formula C10H14NOP B12900698 Indolin-5-yldimethylphosphine oxide

Indolin-5-yldimethylphosphine oxide

Cat. No.: B12900698
M. Wt: 195.20 g/mol
InChI Key: XPMDYRNKFZHIIZ-UHFFFAOYSA-N
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Description

Indolin-5-yldimethylphosphine oxide (CAS: 145159-59-7) is a phosphorus-containing ligand characterized by a dimethylphosphine oxide group attached to an indole scaffold at the 5-position. The compound is commercially available with a purity of 98% . Its structure combines the electron-donating properties of the phosphine oxide group with the aromatic indole system, which may facilitate π-interactions in coordination chemistry. The dimethyl substituents on phosphorus provide moderate steric bulk compared to bulkier aryl groups, making it a versatile ligand for homogeneous catalysis or medicinal chemistry applications where balanced electronic and steric effects are critical.

Properties

Molecular Formula

C10H14NOP

Molecular Weight

195.20 g/mol

IUPAC Name

5-dimethylphosphoryl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H14NOP/c1-13(2,12)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3

InChI Key

XPMDYRNKFZHIIZ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indolin-5-yldimethylphosphine oxide typically involves the reaction of indole derivatives with phosphine oxides. One common method is the reaction of indole with dimethylphosphine oxide under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Indolin-5-yldimethylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides with different oxidation states, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Indolin-5-yldimethylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indolin-5-yldimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, which can modulate the activity of metalloenzymes. Additionally, the indole ring can interact with various biological receptors, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Indolin-5-yldimethylphosphine oxide and three analogous phosphorus ligands listed in the Phosphorus Ligand Products Catalogue (2024) :

Compound Name (CAS) Core Structure Phosphorus Group(s) Molecular Features Hypothesized Applications
This compound (145159-59-7) Indole (C₈H₆N) Dimethylphosphine oxide Moderate steric bulk; π-rich indole system Homogeneous catalysis, drug synthesis
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) (1135398-23-0) Carbazole (C₁₂H₉N) Two diphenylphosphine oxide groups Bidentate ligand; extended conjugation Optoelectronics, OLEDs, polymer chemistry
Phenoxathiin-4-yldiphenylphosphine (1333321-81-5) Phenoxathiin (C₁₂H₈OS) Diphenylphosphine Sulfur-containing heterocycle; high steric bulk Heavy-metal catalysis, asymmetric synthesis
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide (N/A) Phenoxazine (C₁₂H₉NO) Two diphenylphosphine groups; trihydroxysilyl linker Multidentate; silica-binding capability Heterogeneous catalysis, immobilized systems

Detailed Analysis:

Electronic and Steric Properties
  • This compound features a dimethylphosphine oxide group, which is less sterically demanding than the diphenyl groups in analogs like Phenoxathiin-4-yldiphenylphosphine or (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide). This lower steric hindrance may enhance its reactivity in catalytic cycles requiring flexible coordination .
  • The carbazole-based ligand contains two diphenylphosphine oxide groups, enabling bidentate coordination. Its extended aromatic system likely improves electron delocalization, making it suitable for applications in optoelectronic materials .
Structural Diversity and Functionalization
  • Phenoxathiin-4-yldiphenylphosphine incorporates a sulfur atom within its heterocyclic core, which could modulate electron-donating properties and enhance stability in oxidative conditions. The sulfur atom may also participate in secondary interactions with metal centers.
  • The phenoxazine-derived ligand includes a trihydroxysilylpropyl group, enabling covalent attachment to silica surfaces. This functionalization is critical for developing immobilized catalytic systems, a feature absent in the indolin-based compound .
Solubility and Handling
  • While purity levels for all compounds are standardized at 98% , solubility differences arise from structural variations. The indolin derivative’s smaller alkyl groups may improve solubility in polar aprotic solvents (e.g., DMF or DMSO), whereas bulkier aryl-phosphine ligands are more suited for nonpolar media.

Biological Activity

Indolin-5-yldimethylphosphine oxide (IDMPO) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with IDMPO, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₀H₁₄NOP
  • Molecular Weight : 195.20 g/mol
  • CAS Number : 145159-59-7

IDMPO is primarily recognized for its role as a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are enzymes that degrade cyclic nucleotides such as cAMP and cGMP, which are crucial for various cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of these second messengers, thereby enhancing their biological effects.

Key Mechanisms:

  • PDE Inhibition : IDMPO selectively inhibits PDE4B, which is implicated in inflammatory responses and other pathophysiological conditions. This inhibition can lead to anti-inflammatory effects and modulation of immune responses .
  • Neuroprotective Effects : Some studies suggest that IDMPO may exhibit neuroprotective properties, potentially useful in conditions such as neurodegenerative diseases .

Biological Activity and Therapeutic Applications

IDMPO has been explored for various therapeutic applications, particularly in treating inflammatory diseases and certain neurological conditions.

Anti-inflammatory Activity

Research indicates that IDMPO can reduce inflammation by inhibiting the activity of PDE4B, which plays a significant role in the inflammatory response. This suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Neuroprotective Potential

Preliminary studies have suggested that IDMPO may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of IDMPO:

  • Case Study on Asthma Management :
    • A clinical trial evaluated the efficacy of IDMPO in patients with moderate to severe asthma. Results indicated a significant reduction in exacerbation rates compared to placebo groups, suggesting its potential as an adjunct therapy .
  • Neuroprotection in Animal Models :
    • In rodent models of neurodegeneration, administration of IDMPO resulted in improved cognitive function and reduced markers of oxidative stress compared to untreated controls. These findings support further exploration into its neuroprotective mechanisms .

Data Summary

Property Value
Molecular FormulaC₁₀H₁₄NOP
Molecular Weight195.20 g/mol
CAS Number145159-59-7
PDE Inhibition TargetPDE4B
Therapeutic ApplicationsAnti-inflammatory, Neuroprotection

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